![molecular formula C4H2Cl2N2O B12363730 4,5-dichloro-4H-pyridazin-3-one](/img/structure/B12363730.png)
4,5-dichloro-4H-pyridazin-3-one
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Overview
Description
4,5-Dichloro-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms at the 4 and 5 positions of the pyridazinone ring enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-4H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method includes the reaction of hydrazine hydrate with 2,3-dichlorobutanedione under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that facilitate the cyclization process can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-4H-pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridazinone ring can be oxidized or reduced to form different derivatives with varying biological activities.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which can exhibit unique pharmacological properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
- Substituted pyridazinones with various functional groups.
- Oxidized or reduced derivatives with altered pharmacological profiles.
- Fused ring systems with enhanced biological activities .
Scientific Research Applications
Agricultural Chemistry
Herbicide Development
4,5-Dichloro-4H-pyridazin-3-one serves as an intermediate in the synthesis of herbicides. These herbicides are crucial for controlling unwanted plant growth and enhancing crop yields. Research indicates that compounds derived from this pyridazinone exhibit effective herbicidal properties against a range of weeds, contributing to sustainable agricultural practices .
Pharmaceutical Development
Therapeutic Applications
This compound is pivotal in the development of various pharmaceuticals, particularly anti-inflammatory and analgesic medications. Studies have shown that derivatives of this compound demonstrate significant therapeutic potential in treating conditions such as pain and inflammation .
Case Study: Thyroid Hormone Modulation
Research has highlighted the use of pyridazinone derivatives for modulating thyroid hormone activity, which is essential for metabolic regulation. These compounds have been investigated for their efficacy in treating metabolic diseases such as obesity and hyperlipidemia .
Material Science
Polymer Synthesis
In material science, this compound is utilized in the formulation of specialty polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .
Analytical Chemistry
Reagent in Analytical Techniques
The compound functions as a reagent in several analytical techniques. Its ability to aid in the detection and quantification of other substances is vital for quality control in manufacturing processes .
Biochemistry
Biochemical Assays
In biochemistry, this compound is employed in biochemical assays that help elucidate metabolic pathways and enzyme functions. This application is crucial for advancing medical research and understanding disease mechanisms .
Data Summary Table
Application Area | Specific Uses | Key Findings |
---|---|---|
Agricultural Chemistry | Herbicide synthesis | Effective against various weed species |
Pharmaceutical Development | Anti-inflammatory and analgesic medications | Significant therapeutic potential |
Material Science | Specialty polymers and coatings | Enhanced durability and environmental resistance |
Analytical Chemistry | Reagent for detection and quantification | Crucial for quality control |
Biochemistry | Biochemical assays | Advances understanding of metabolic pathways |
Mechanism of Action
The mechanism of action of 4,5-dichloro-4H-pyridazin-3-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and phosphodiesterase, leading to anti-inflammatory and cardiotonic effects.
Receptor Modulation: It can modulate the activity of receptors involved in neurotransmission, contributing to its anticonvulsant and anxiolytic properties.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes, which is useful in anticancer therapy.
Comparison with Similar Compounds
4,5-Dichloro-4H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
4,5-Dimethyl-4H-pyridazin-3-one: This compound lacks the chlorine atoms and exhibits different pharmacological activities.
4,5-Difluoro-4H-pyridazin-3-one: The presence of fluorine atoms instead of chlorine alters the compound’s reactivity and biological properties.
4,5-Dibromo-4H-pyridazin-3-one: The bromine atoms confer different chemical and pharmacological characteristics compared to the chlorine-substituted derivative.
Biological Activity
4,5-Dichloro-4H-pyridazin-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects. The compound's mechanism of action and potential applications in medicinal chemistry are also discussed.
Chemical Structure and Properties
This compound has the molecular formula C4H2Cl2N2O and a molecular weight of 175.98 g/mol. Its structure includes a pyridazinone ring, characterized by the presence of two chlorine atoms at positions 4 and 5, which significantly influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways necessary for microbial survival.
Anticancer Properties
The compound has also been evaluated for its anticancer potential . In vitro studies demonstrated that it can induce cytotoxic effects on different cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60) cells. For instance, derivatives of pyridazinone with structural modifications have shown promising results in inhibiting tumor growth and angiogenesis .
Table 1: Anticancer Activity of this compound Derivatives
Compound Variant | Cancer Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Base Compound | HEP3BPN 11 | 76.78 | Moderate cytotoxicity |
Variant A | HL60 | 71.55 | High efficacy |
Variant B | MDA 453 | 79.04 | Promising results |
Enzyme Inhibition
The compound functions as an enzyme inhibitor , particularly targeting phosphodiesterase (PDE) enzymes which play critical roles in cellular signaling pathways. Inhibitors derived from pyridazinone structures have been shown to possess IC50 values indicating effective inhibition at low concentrations .
Table 2: Enzyme Inhibition Activity
Enzyme Target | Compound Variant | IC50 (µM) | Mechanism of Action |
---|---|---|---|
PDE4 | Base Compound | 12 | Competitive inhibition |
PRMT5 | Variant A | TBD | Allosteric modulation |
The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, thereby preventing substrate access or altering receptor conformation. Such interactions can lead to downstream effects that inhibit cellular proliferation or induce apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridazinone derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with chlorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
- Cytotoxicity in Cancer Models : In a controlled laboratory setting, the cytotoxic effects of this compound were assessed using MTT assays across multiple cancer cell lines. Results showed a dose-dependent response, with significant cell death observed at higher concentrations.
Properties
Molecular Formula |
C4H2Cl2N2O |
---|---|
Molecular Weight |
164.97 g/mol |
IUPAC Name |
4,5-dichloro-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1,3H |
InChI Key |
NISWITGPUFFPRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(=O)N=N1)Cl)Cl |
Origin of Product |
United States |
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